molecular formula C12H18N2O2 B181610 Benzyl (2-amino-2-methylpropyl)carbamate CAS No. 156892-82-9

Benzyl (2-amino-2-methylpropyl)carbamate

Cat. No.: B181610
CAS No.: 156892-82-9
M. Wt: 222.28 g/mol
InChI Key: YOQCQUOSSVXHLD-UHFFFAOYSA-N
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Description

Benzyl (2-amino-2-methylpropyl)carbamate is an organic compound with the molecular formula C12H18N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 2-amino-2-methylpropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-amino-2-methylpropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzyl amines .

Scientific Research Applications

Benzyl (2-amino-2-methylpropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-amino-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-amino-2-methylpropyl)carbamate is unique due to the presence of both the benzyl and 2-amino-2-methylpropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

benzyl N-(2-amino-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCQUOSSVXHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570359
Record name Benzyl (2-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156892-82-9
Record name Benzyl (2-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 65 g sample of 1,2-diamino-2-methylpropane dissolved in 650 mL of toluene cooled to -5° C. was added dropwise over 45 minutes a toluene solution (200 mL) of benzylchloroformate (52 g, 1.18 mmol). The reaction was warmed to room temperature and stirred for 2 hours before it was filtered and the filtrate was stripped of all solvent under reduced pressure. The residue, dissolved in CH2Cl2 (100 mL), was filtered and the filtrate again was stripped of all solvent to produce the title compound (54 g) as a viscous oil.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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